molecular formula C11H22ClNO3 B2940319 rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride CAS No. 2227791-03-7

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride

Cat. No.: B2940319
CAS No.: 2227791-03-7
M. Wt: 251.75
InChI Key: UHKXKMOGWRQDOJ-RVKMJUHISA-N
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Description

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a cyclobutane-derived chiral compound with a stereochemically complex structure. Key features include:

  • A cyclobutane core substituted with an amino group at the 2-position and a bulky tert-butoxy group at the 4-position.
  • A methyl ester functional group linked via an acetoxy moiety to the cyclobutane ring.
  • A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

This compound is likely explored as a building block for drug candidates, leveraging its rigid cyclobutane scaffold for conformational control and its polar substituents for target binding .

Properties

IUPAC Name

methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXKMOGWRQDOJ-RVKMJUHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H]([C@H]1CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, introduction of the tert-butoxy group, and subsequent functionalization to introduce the amino and acetate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of flow microreactor systems has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Notable Properties/Applications
rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride Cyclobutane 2-amino, 4-tert-butoxy, methyl ester C₁₄H₂₆ClNO₄ Rigid scaffold, potential CNS drug candidate
(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (88335-97-1) Cyclopropane Methoxycarbonyl, carboxylic acid C₆H₈O₄ Used in asymmetric synthesis
1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride (31420-47-0) Cyclopropane 2-aminoethyl, carboxylic acid C₆H₁₂ClNO₂ Zwitterionic properties, peptide mimetics
trans-2-cyanocyclopropanecarboxylic acid (39891-82-2) Cyclopropane Cyano, carboxylic acid C₅H₅NO₂ High ring strain, reactive intermediate

Key Observations:

  • Substituent Impact: The tert-butoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methoxycarbonyl () or cyano (). This may improve metabolic stability but reduce aqueous solubility.
  • Salt Forms: Unlike the zwitterionic 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride (), the target compound’s hydrochloride salt simplifies purification and formulation.

Comparison with Pyrrolidine Derivatives

Table 2: Cyclobutane vs. Pyrrolidine-Based Analogues

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Key Differences
methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (2225126-70-3) Pyrrolidine 4-fluoro, methyl ester C₇H₁₃ClFNO₂ Nitrogen-containing ring, polar fluorine substituent
This compound Cyclobutane Amino, tert-butoxy C₁₄H₂₆ClNO₄ Non-nitrogenous ring, bulky tert-butoxy group

Key Observations:

  • Ring Chemistry : The pyrrolidine derivative () incorporates a nitrogen atom, enabling hydrogen bonding and basicity absent in the cyclobutane-based target compound.

Biological Activity

Rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a compound characterized by its unique cyclobutyl structure, which includes an amino group and a tert-butoxy substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to receptor interactions and enzyme inhibition.

  • Molecular Formula : C11H22ClNO3
  • Molar Mass : Approximately 251.75 g/mol
  • IUPAC Name : this compound

The compound can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding acid and amine. The tert-butoxy group may also participate in nucleophilic substitution reactions, potentially yielding various derivatives.

Preliminary studies suggest that this compound interacts with specific receptors or enzymes within biological systems. Interaction studies typically involve binding assays and functional assays to evaluate the compound's efficacy and mechanism of action.

Pharmacodynamics

The pharmacodynamics of this compound indicate potential applications in therapeutic settings. Binding affinity studies have shown that it may modulate receptor activity, which could lead to various physiological effects. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetateHydroxyphenyl substitutionExhibits different biological properties due to phenolic group
Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochlorideCyclohexene ringDifferent ring structure alters reactivity and interaction profile
Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylatePyrrolidine ringUnique nitrogen-containing ring affects biological activity

These comparisons highlight how variations in structural features can influence biological activities and applications in research.

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